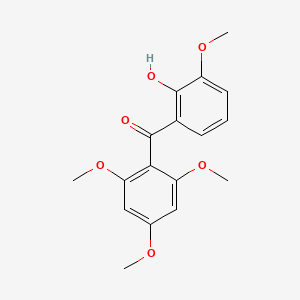
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
The synthesis of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3,4,6-trimethoxyacetophenone with anisaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .
Analyse Des Réactions Chimiques
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Reagents like sodium methoxide or sodium ethoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effect is mediated through the GABAergic system, where it acts on GABA receptors . Additionally, its anti-inflammatory and antinociceptive effects are linked to the inhibition of cyclooxygenase enzymes and modulation of the TRPA1 channel .
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone include other chalcones and derivatives such as:
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anxiolytic effects.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Exhibits antiproliferative activity against Trypanosoma cruzi.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Used in various chemical syntheses.
The uniqueness of this compound lies in its combination of multiple methoxy groups and its diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6343-00-6 |
|---|---|
Formule moléculaire |
C17H18O6 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |
Clé InChI |
HIXCOZUWCXSJDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
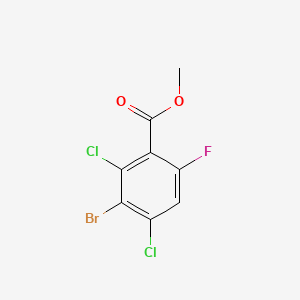
methanol](/img/structure/B14017817.png)
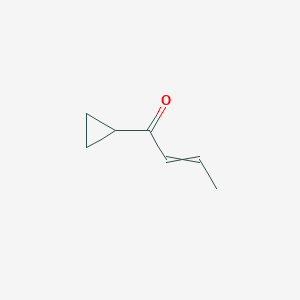
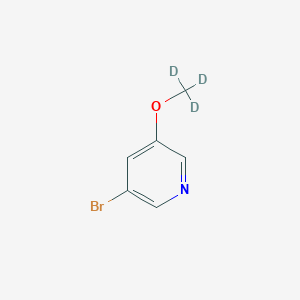
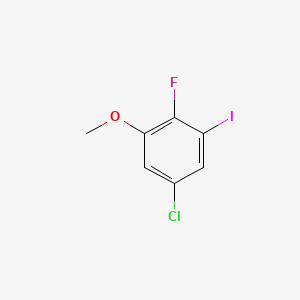
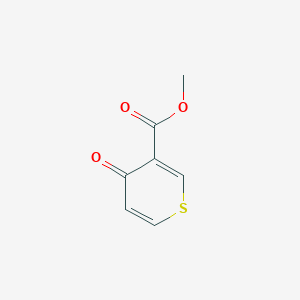
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
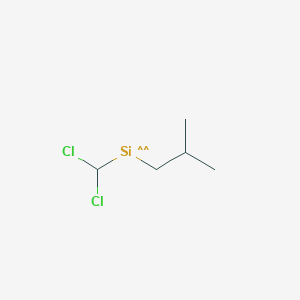
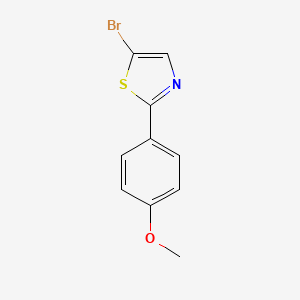
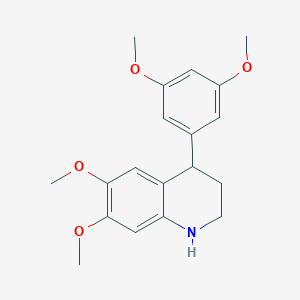
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
